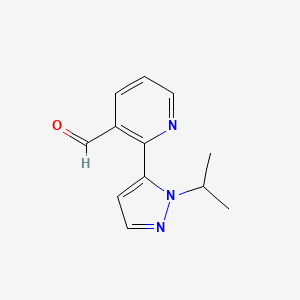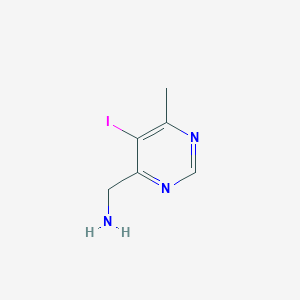
(5-Iodo-6-methylpyrimidin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Iodo-6-methylpyrimidin-4-yl)methanamine is an organic compound with the molecular formula C6H8IN3 It is a derivative of pyrimidine, characterized by the presence of an iodine atom at the 5th position, a methyl group at the 6th position, and a methanamine group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodo-6-methylpyrimidin-4-yl)methanamine typically involves the iodination of 6-methylpyrimidine followed by the introduction of the methanamine group. One common method includes the following steps:
Iodination: 6-methylpyrimidine is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5th position.
Amination: The iodinated intermediate is then reacted with formaldehyde and ammonia or a primary amine to introduce the methanamine group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk iodination: Using large reactors to iodinate 6-methylpyrimidine.
Continuous amination: Employing continuous flow reactors for the amination step to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Iodo-6-methylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include azido, cyano, or thiol derivatives.
Oxidation: Products include pyrimidine oxides.
Reduction: Products include deiodinated pyrimidine derivatives.
Applications De Recherche Scientifique
(5-Iodo-6-methylpyrimidin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-Iodo-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The iodine atom and methanamine group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodo-6-methylpyrimidin-4-ol: Similar structure but with a hydroxyl group instead of a methanamine group.
5-Iodo-6-methylpyrimidine-2,4-diamine: Contains an additional amino group at the 2nd position.
6-Methoxypyridin-2-yl)methanamine: Similar methanamine group but with a methoxy group at the 6th position instead of iodine.
Uniqueness
(5-Iodo-6-methylpyrimidin-4-yl)methanamine is unique due to the combination of the iodine atom and methanamine group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other pyrimidine derivatives, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C6H8IN3 |
|---|---|
Poids moléculaire |
249.05 g/mol |
Nom IUPAC |
(5-iodo-6-methylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C6H8IN3/c1-4-6(7)5(2-8)10-3-9-4/h3H,2,8H2,1H3 |
Clé InChI |
XAUQWCNBDLIIJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=N1)CN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


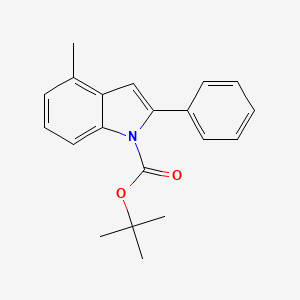
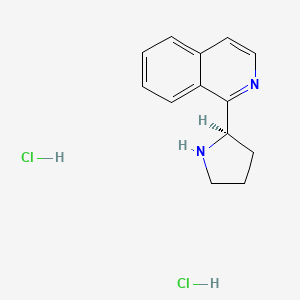
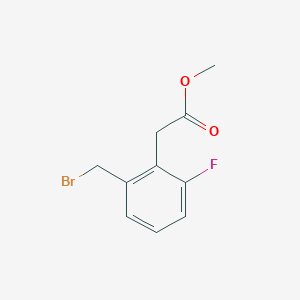
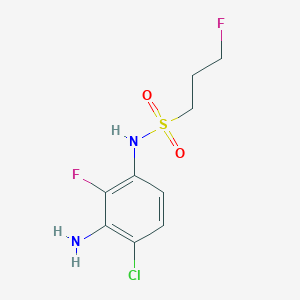
![6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
![2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate](/img/structure/B12844783.png)
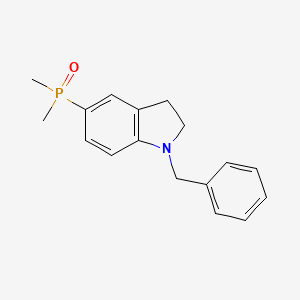
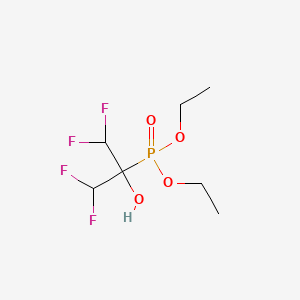
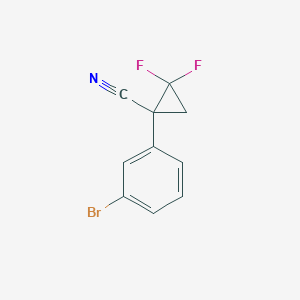
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
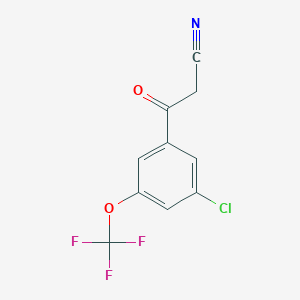
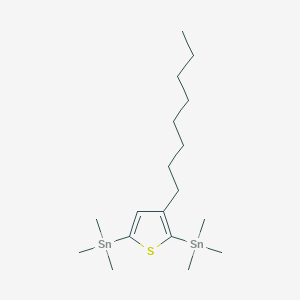
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
